molecular formula C20H26N4O3 B2612888 N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396631-39-2

N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2612888
CAS No.: 1396631-39-2
M. Wt: 370.453
InChI Key: KNDCWQLUYKXEIA-UHFFFAOYSA-N
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Description

This compound is a triazole-based carboxamide featuring a cyclohexenylethyl chain attached to the triazole nitrogen and a 2-hydroxy-2-(2-methoxyphenyl)ethyl substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazole carboxamides with aryl/heteroaryl substituents) are frequently explored in drug discovery for targets such as the Wnt/β-catenin pathway and neurological disorders .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-27-19-10-6-5-9-16(19)18(25)14-24-13-17(22-23-24)20(26)21-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,18,25H,2-4,8,11-12,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDCWQLUYKXEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCCC3=CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclohexene derivative reacts with a hydroxyphenyl compound in the presence of a Lewis acid catalyst.

    Formation of the Triazole Ring: The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the cyclohexene ring, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazole or cyclohexene rings.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Rufinamide’s clinical success highlights the pharmacological viability of triazole carboxamides, though its simpler structure lacks the cyclohexene moiety, which could influence blood-brain barrier penetration .

Triazole Carboxamides with Aliphatic Substituents

Compound Name Substituents (R1, R2) Molecular Weight Key Properties Status
N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-triazole-4-carboxamide R1: Cyclopropylmethyl; R2: Same as target 316.36 g/mol Purity: %; Discontinued Discontinued
Target Compound R1: Cyclohexenylethyl; R2: Same as above Likely ~380 g/mol* N/A Research use

Key Observations :

  • The cyclopropane vs. cyclohexene substituent alters steric bulk and lipophilicity. Cyclohexenylethyl may confer higher membrane permeability but slower metabolic clearance compared to cyclopropylmethyl .

Heterocyclic Variants: Oxazole vs. Triazole

Compound Name Core Heterocycle Substituents Molecular Weight Key Features
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Oxazole Cyclohexenylethyl, 3,5-dimethyl 248.32 g/mol Reduced polarity vs. triazole

Key Observations :

  • This may lower target affinity but improve metabolic stability .

Biological Activity

N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C19H26N4O3
  • Molar Mass : 350.44 g/mol
  • CAS Registry Number : Not specified in the sources but can be derived from its structure.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with cyclohexenyl and methoxyphenyl moieties. The triazole ring is known for its ability to enhance biological activity due to its structural features that allow for various interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to N-(2-cyclohex-1-en-1-ylethyl)-1H-triazole have exhibited moderate to good antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.17 mg/mL to >3.75 mg/mL, indicating their effectiveness against pathogens like Escherichia coli and Bacillus cereus .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-triazole-4-carboxamide can be influenced by the following structural features:

  • Triazole Ring : Essential for biological activity due to its ability to interact with enzymes and receptors.
  • Cyclohexene Substituent : This moiety contributes to lipophilicity, enhancing membrane permeability.
  • Methoxyphenyl Group : Known to improve binding affinity to biological targets.

1. Antibacterial Activity Assessment

A study evaluated the antibacterial properties of various triazole derivatives, including those structurally related to N-(2-cyclohex-1-en-1-ylethyl)-triazoles. The results indicated that modifications in the side chains significantly affected their antibacterial efficacy. The most active compounds demonstrated MIC values as low as 0.23 mg/mL against E. coli and B. cereus .

2. Anticancer Research

Another investigation focused on the anticancer properties of triazole derivatives where N-(2-cyclohex-1-en-1-yethyl)-triazoles showed promising results in inhibiting cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and disruption of metabolic pathways essential for cancer cell survival .

Summary of Findings

Activity TypeMIC (mg/mL)Notable Pathogens/Cell Lines
Antibacterial0.17 - >3.75E. coli, Bacillus cereus
AnticancerIC50 values varyVarious cancer cell lines

Q & A

Q. What are the optimal synthetic routes for N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide?

The compound’s synthesis likely involves azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the triazole core, followed by stepwise functionalization. For example, the ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate intermediate (CAS 67320-77-8) can be synthesized via controlled reaction conditions (temperature: 60–80°C, solvent: DMF or THF) and subsequently coupled with the cyclohexenylethyl amine group . Purity optimization requires refluxing under inert atmospheres and monitoring via TLC/NMR .

Q. How is the structural integrity of this compound validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming substituent positions, while single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns. For analogous triazole-carboxamides, crystal packing analysis revealed planar triazole rings and intramolecular H-bonds between hydroxyl and carbonyl groups . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in biological assays?

The hydroxyl and methoxy groups enhance aqueous solubility, but the cyclohexenyl moiety may necessitate DMSO or ethanol as co-solvents. Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended. For similar triazoles, degradation occurs above 60°C or in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinities?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, while molecular docking (AutoDock Vina) evaluates interactions with biological targets like kinases or GPCRs. For triazole derivatives, the carboxamide group often forms hydrogen bonds with active-site residues, and the methoxyphenyl moiety contributes to hydrophobic interactions .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). A systematic approach includes:

  • Replicating assays with standardized protocols (e.g., MTT vs. ATP-based viability tests).
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-referencing with structurally similar compounds (e.g., N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide) to identify substituent-specific effects .

Q. How can reaction yields be improved during scale-up synthesis?

Process optimization via Design of Experiments (DoE) is essential. Key factors include:

  • Solvent polarity (e.g., switching from THF to acetonitrile for better azide solubility).
  • Catalyst loading (e.g., Cu(I) catalysts for Huisgen cycloaddition at 0.1–1 mol%).
  • Continuous-flow systems to enhance mixing and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .

Methodological Challenges

Q. What analytical techniques differentiate regioisomers during synthesis?

Regioisomeric triazoles (1,4- vs. 1,5-substituted) are distinguishable via NOESY NMR (through-space correlations) and IR spectroscopy (C=O stretching frequencies). For example, 1,4-isomers exhibit distinct NOE interactions between the triazole proton and adjacent ethyl groups .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6 isoforms.
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains .

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